molecular formula C20H22FN5O3 B2583747 2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919009-85-1

2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2583747
CAS No.: 919009-85-1
M. Wt: 399.426
InChI Key: DFVFWKZZRRNNCJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The compound 2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, due to its structural complexity, is of interest in the synthesis of novel anticancer agents. For instance, derivatives of benzimidazole, a similar class of compounds, have been synthesized and examined for their antiproliferative effects against various breast cancer cell lines. Compounds bearing a fluorophenyl group have shown promising activity, highlighting the potential of fluorine-containing compounds in cancer therapeutics development (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Antidepressant and Anxiolytic Potential

Research into fluorophenylpiperazinylalkyl derivatives of purine diones, which are structurally related to the given compound, has identified potential antidepressant and anxiolytic effects. For example, certain derivatives have shown promising results in preliminary pharmacological studies, indicating the significance of fluorinated compounds in developing treatments for depression and anxiety (Zagórska et al., 2016).

Fluorescent Properties for Sensing Applications

Compounds containing imidazole and fluorophenyl groups have been investigated for their photophysical properties, leading to the development of fluorescent sensors. These sensors are capable of detecting specific ions or molecules, with applications ranging from environmental monitoring to biological imaging. The introduction of fluorophenyl groups can significantly influence the fluorescence characteristics, enhancing sensitivity and selectivity (Peng et al., 2005).

Development of Novel Nucleoside Analogs

Research into fluorine-substituted purine nucleosides, which are related to the given compound, has been directed towards the development of prodrugs for suicide gene therapy in cancer treatment. The introduction of fluorine atoms into nucleoside analogs can alter their biological activity, potentially leading to compounds with enhanced therapeutic efficacy (Silamkoti et al., 2005).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-12-13(2)26-16-17(22-19(26)24(12)9-4-10-27)23(3)20(29)25(18(16)28)11-14-5-7-15(21)8-6-14/h5-8,27H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFWKZZRRNNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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